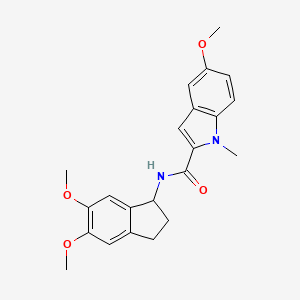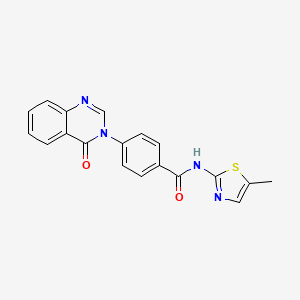![molecular formula C28H26ClN7O2 B11028250 N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide CAS No. 907972-58-1](/img/structure/B11028250.png)
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide is a complex organic compound that features a variety of functional groups, including indole, pyrimidine, and quinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoline moieties can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of quinoline N-oxide, while substitution reactions can yield various substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets. The indole and quinoline moieties can interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA replication and transcription processes, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide is unique due to its combination of indole, pyrimidine, and quinoline moieties, which confer a range of potential biological activities and chemical reactivity .
Eigenschaften
CAS-Nummer |
907972-58-1 |
|---|---|
Molekularformel |
C28H26ClN7O2 |
Molekulargewicht |
528.0 g/mol |
IUPAC-Name |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C28H26ClN7O2/c1-17-13-18(2)34-28(33-17)36-27(31-12-10-20-15-32-23-9-8-21(29)14-22(20)23)35-25(37)16-38-24-7-3-5-19-6-4-11-30-26(19)24/h3-9,11,13-15,32H,10,12,16H2,1-2H3,(H2,31,33,34,35,36,37) |
InChI-Schlüssel |
QYIHTNAEBSBCSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)COC4=CC=CC5=C4N=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxyphenyl)-2-({1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B11028177.png)
![4-(4-fluorophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11028183.png)
![(1E)-1-[(4-ethylphenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028187.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide](/img/structure/B11028195.png)
![N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-methionine](/img/structure/B11028204.png)

![2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11028223.png)
![1-(4-fluorobenzyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11028231.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11028232.png)

![2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11028240.png)

![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11028256.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B11028262.png)
